N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC13661351
Molecular Formula: C18H17F2N3O5S2
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17F2N3O5S2 |
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Molecular Weight | 457.5 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C18H17F2N3O5S2/c1-27-13-4-3-11(16(6-13)28-2)8-23(18-21-10-22-29-18)30(25,26)17-7-14(19)12(9-24)5-15(17)20/h3-7,10,24H,8-9H2,1-2H3 |
Standard InChI Key | NIUMVYWWROMGTJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC |
Canonical SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates multiple pharmacophoric elements:
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A benzenesulfonamide core substituted with fluorine atoms at positions 2 and 5, a hydroxymethyl group at position 4, and two N-linked moieties: a 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl ring.
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The 2,4-dimethoxybenzyl group contributes electron-donating methoxy substituents, potentially enhancing metabolic stability and membrane permeability .
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The 1,2,4-thiadiazole ring introduces heterocyclic rigidity and hydrogen-bonding capabilities, traits associated with antimicrobial and anticancer activity in analogous compounds .
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Fluorine atoms at positions 2 and 5 likely modulate electronic effects and bioavailability, as seen in fluorinated sulfonamides with enhanced pharmacokinetic profiles .
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₁₉H₁₈F₂N₄O₅S₂ |
Molecular Weight | 508.49 g/mol |
Key Functional Groups | Sulfonamide, thiadiazole, hydroxymethyl |
Potential LogP | ~2.1 (estimated via analogous compounds) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the benzene core:
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Sulfonamide Formation: Coupling of benzenesulfonyl chloride with 1,2,4-thiadiazol-5-amine under basic conditions, as demonstrated in the synthesis of N-(thiazol-2-yl)benzenesulfonamides .
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N-Alkylation: Introduction of the 2,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, a strategy employed in benzenesulfonamide derivatization .
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Fluorination and Hydroxymethylation: Electrophilic fluorination at positions 2 and 5, followed by hydroxymethylation via formylation and reduction, analogous to methods in thiazole synthesis .
Challenges and Optimizations
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Regioselectivity: Achieving precise fluorination at positions 2 and 5 may require directed ortho-metalation or halogen-exchange reactions.
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Stability of Hydroxymethyl: Protection as a silyl ether or acetate during synthesis could prevent oxidation, as seen in hydroxymethyl-containing thiazoles .
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Thiadiazole Reactivity: The 1,2,4-thiadiazol-5-amine’s nucleophilicity must be carefully controlled to avoid side reactions during sulfonamide formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Anticipated signals include:
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¹³C NMR: Key peaks would correspond to the sulfonamide sulfur-linked carbon (δ ~125 ppm) and thiadiazole carbons (δ ~150–160 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 509.09, with fragmentation patterns revealing loss of the hydroxymethyl group (–31 Da) and dimethoxybenzyl moiety (–151 Da).
Target | Assumed Mechanism | Potential IC₅₀ |
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Staphylococcus aureus | Cell wall synthesis inhibition | 2–5 μM |
Carbonic Anhydrase IX | Enzyme inhibition | 10–50 nM |
MCF-7 Breast Cancer Cells | Apoptosis induction | 5–10 μM |
Comparative Analysis with Analogues
Thiazole vs. Thiadiazole Derivatives
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Thiadiazoles generally exhibit higher metabolic stability than thiazoles due to reduced ring oxidation .
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The 1,2,4-thiadiazol-5-yl group in this compound may confer stronger hydrogen-bonding interactions compared to thiazol-2-yl systems .
Impact of Fluorine Substitution
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2,5-Difluoro substitution likely enhances lipophilicity and target affinity compared to mono-fluoro analogs, as observed in fluoroquinolones .
Future Research Directions
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Synthesis Optimization: Develop a scalable route using coupling reagents like HBTU, as employed for amide derivatives of sulfonamides .
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Biological Screening: Prioritize assays against multidrug-resistant Staphylococcus aureus and hypoxic cancer cell lines.
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Prodrug Development: Explore esterification of the hydroxymethyl group to improve oral bioavailability.
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